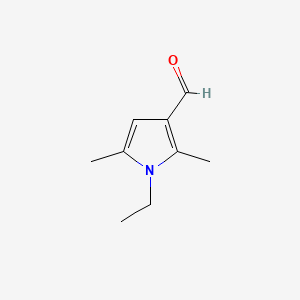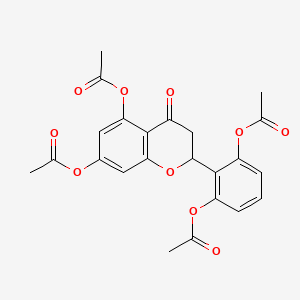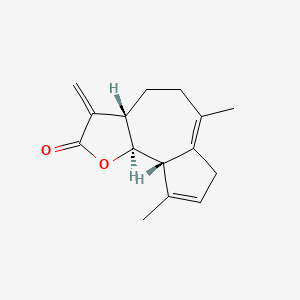
Methacrylic acid (zirconium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methacrylic acid (zirconium salt) is a useful research compound. Its molecular formula is C16H24O8Zr and its molecular weight is 435.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methacrylic acid (zirconium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methacrylic acid (zirconium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Biochemical Pathways
Methacrylic acid (zirconium salt) has been found to promote a vascularized tissue response through the polarization of macrophages and the generation of insulin growth factor 1, among other biological processes . These processes are part of the biochemical pathways affected by Methacrylic acid (zirconium salt). The compound’s interaction with these pathways leads to a variety of downstream effects, including enhanced regeneration of soft tissue injuries .
Result of Action
The result of Methacrylic acid (zirconium salt)'s action is the promotion of tissue repair . The compound has been found to enhance the regeneration of soft tissue injuries without the need for additional growth factors or cells . It has also been found to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models .
Action Environment
The action of Methacrylic acid (zirconium salt) can be influenced by various environmental factors. For instance, the compound must be stored under air, and never under inert gases, as the presence of oxygen is required for the stabilizer to function effectively . The compound must also be stored between 18 and 35 °C, preferably between 20 and 25 °C . These conditions can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Methacrylic acid (zirconium salt) does not have a direct biological function. Its role in biochemical reactions depends on the specific application. For instance, in catalysis, it might activate reaction partners through coordination or Lewis acid behavior.
Cellular Effects
Methacrylic acid (zirconium salt) has been shown to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models . Methacrylic acid-based biomaterials promote a vascularized tissue response through polarization of macrophages and generation of insulin growth factor 1, among other biological processes .
Molecular Mechanism
Dosage Effects in Animal Models
Methacrylic acid (zirconium salt) has been found to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models
属性
CAS 编号 |
84057-81-8 |
|---|---|
分子式 |
C16H24O8Zr |
分子量 |
435.58 g/mol |
IUPAC 名称 |
2-methylprop-2-enoic acid;zirconium |
InChI |
InChI=1S/4C4H6O2.Zr/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6); |
InChI 键 |
CLDSHFDRKHPKBN-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |
规范 SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |
相关CAS编号 |
67893-01-0 84057-81-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















